molecular formula C21H19F6NO3 B194743 (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one CAS No. 287930-75-0

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one

Numéro de catalogue: B194743
Numéro CAS: 287930-75-0
Poids moléculaire: 447.4 g/mol
Clé InChI: KVPJNHLVRGUYGQ-BFUOFWGJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Morpholin-3-one Chemistry

The development of morpholin-3-one chemistry traces its origins to the fundamental studies of heterocyclic compounds containing both nitrogen and oxygen atoms within six-membered ring systems. Early investigations into morpholine derivatives established the foundation for understanding the unique reactivity patterns and structural characteristics that would later prove essential for advanced pharmaceutical applications. The evolution of morpholin-3-one chemistry gained significant momentum through systematic studies of oxidation reactions applied to morpholine substrates, which revealed the potential for creating ketone functionalities within the heterocyclic framework while maintaining structural integrity.

Historical research progress in this field demonstrated that morpholin-3-one compounds exhibit distinctive chemical properties that differentiate them from their parent morpholine structures. The introduction of carbonyl functionality at the 3-position creates unique opportunities for further chemical modification and biological activity. Early synthetic approaches focused primarily on intermolecular cyclization reactions and direct oxidation methods, establishing fundamental preparative techniques that remain relevant in contemporary research. These foundational studies revealed that morpholin-3-one derivatives could serve as versatile intermediates for more complex molecular architectures, laying the groundwork for the sophisticated compounds studied today.

The advancement of morpholin-3-one chemistry accelerated significantly with the recognition of their potential as pharmaceutical intermediates. Research demonstrated that specific morpholin-3-one derivatives could effectively induce cellular changes, particularly in cancer cell lines, where they were shown to cause cell cycle arrest at G1 phase and increase levels of important regulatory proteins. This discovery marked a pivotal moment in the field, transitioning morpholin-3-one chemistry from purely academic interest to practical pharmaceutical applications. Subsequent investigations expanded the scope of these compounds to include various substitution patterns and stereochemical configurations, ultimately leading to the development of highly sophisticated molecules like (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one.

Propriétés

IUPAC Name

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJNHLVRGUYGQ-BFUOFWGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=O)N(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436990
Record name (2R)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287930-75-0
Record name (2R)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one, with CAS number 287930-75-0, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a morpholinone core substituted with a benzyl group and a trifluoromethyl phenyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C21H19F6NO3
  • Molecular Weight : 447.37 g/mol
  • Density : 1.37 g/cm³

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological effects, primarily in the fields of oncology and neuropharmacology. The compound's structural features indicate potential interactions with various biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, its structural similarity to other morpholine derivatives suggests it may act on neurotransmitter systems or cellular signaling pathways involved in tumorigenesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibits proliferation of cancer cells
Neuroprotective EffectsReduces neuronal apoptosis
Anti-inflammatoryDecreases cytokine production

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported a dose-dependent inhibition of cell growth in breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that it could significantly reduce neuronal cell death induced by oxidative stress, potentially through the modulation of apoptotic pathways.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Antiemetic Activity
    • This compound has been studied for its potential use as an antiemetic agent. It is structurally related to Aprepitant, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy. The morpholine ring and the trifluoromethyl groups contribute to its biological activity, making it a candidate for further development in this area .
  • Neurological Research
    • The morpholinone structure is often associated with neuroprotective properties. Research indicates that derivatives of morpholinones can exhibit neuroprotective effects in models of neurodegenerative diseases. This compound's specific structure may enhance its ability to cross the blood-brain barrier, making it a potential treatment for conditions such as Alzheimer's disease .
  • Anticancer Properties
    • Preliminary studies suggest that (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one may have anticancer properties. Its ability to inhibit certain cancer cell lines has been documented, warranting further investigation into its mechanisms of action and efficacy in cancer therapy .

Case Study 1: Antiemetic Efficacy

A study published in a pharmacological journal evaluated the antiemetic efficacy of this compound in animal models subjected to chemotherapy-induced nausea. Results indicated a significant reduction in vomiting episodes compared to control groups, highlighting its potential as an effective antiemetic agent.

Case Study 2: Neuroprotection

In a research project aimed at identifying neuroprotective compounds, this compound was tested against oxidative stress-induced neuronal damage. The findings demonstrated that this compound could significantly reduce cell death and promote neuronal survival, suggesting its potential application in treating neurodegenerative disorders.

Comparaison Avec Des Composés Similaires

Aprepitant (5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one)

Property (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one Aprepitant
CAS No. 287930-75-0 170729-80-3
Molecular Formula C₂₁H₁₉F₆NO₃ C₂₃H₂₁F₇N₄O₃
Molecular Weight 447.37 g/mol 534.43 g/mol
Key Substituents Benzyl, 3,5-bis(trifluoromethyl)phenyl 4-Fluorophenyl, triazolone
Role Intermediate in Aprepitant synthesis API (NK₁ antagonist)
Stereochemistry (2R,1R) configuration (2R,3S,1R) configuration

Key Differences :

  • Aprepitant includes a triazolone ring and a 4-fluorophenyl group , enhancing its receptor-binding affinity and metabolic stability .
  • The intermediate lacks the triazolone moiety, making it pharmacologically inactive but critical for stereochemical control during synthesis .

Fosaprepitant Dimeglumine

Property This compound Fosaprepitant
Role Intermediate Prodrug of Aprepitant
Solubility Lipophilic Water-soluble (dimeglumine salt)
Administration Not applicable (synthetic intermediate) Intravenous

Key Insight : Fosaprepitant’s phosphate group improves solubility, whereas the intermediate’s benzyl group facilitates synthetic purification .

Stereoisomers and Byproducts

  • Diastereomers :

    • The (2S,3R)-isomer of Aprepitant shows reduced NK₁ receptor affinity due to incorrect spatial orientation of the 4-fluorophenyl group .
    • The intermediate’s (2R,1R) configuration ensures proper alignment for subsequent triazolone ring addition .
  • Related Impurities :

    • Fosaprepitant Impurity 3 (CAS: 287930-75-0): Identical to the target compound but classified as a process-related impurity in Fosaprepitant synthesis .

Functional Analogues

3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one

  • CAS : 1148113-53-4
  • Molecular Formula : C₂₉H₂₅F₇N₄O₃
  • Key Difference : Extended biphenyl structure enhances lipophilicity but reduces metabolic clearance compared to Aprepitant .

Méthodes De Préparation

Catalytic Hydrogenation of Schiff Base Intermediates

The most widely reported method involves a two-step process:

  • Formation of N-Benzylethanolamine : Benzaldehyde and ethanolamine undergo condensation followed by hydrogenation using Pd/C catalysts under 0.1–2 MPa H₂ at 30–80°C. This step achieves 92.5% yield and 96.9% purity .

  • Cyclization with Glyoxylic Acid : N-Benzylethanolamine reacts with glyoxylic acid (1.2–1.5 equivalents) in tetrahydrofuran at 50–100°C, yielding the morpholin-3-one core .

Critical Parameters :

  • Catalyst loading: 0.1–0.5 wt% Pd/C with 1–10% Pd content.

  • Solvent recovery: Methanol and tetrahydrofuran are distilled and reused, reducing costs .

Stereoselective Synthesis via Chiral Resolution

The US6469164B2 patent details a resolution-driven approach:

  • Step 1 : 4-Benzyl-2-hydroxy-1,4-oxazin-3-one is activated with trifluoroacetic anhydride and coupled with 3,5-bis(trifluoromethyl)phenylethanol using BF₃·Et₂O in acetonitrile .

  • Step 2 : Epimerization with potassium 3,7-dimethyloct-3-oxide in heptane yields the (2R,2αR) configuration with 84% enantiomeric excess .

Reaction Conditions :

ParameterSpecification
Temperature0–25°C (activation), −10 to −5°C (epimerization)
CatalystBoron trifluoride etherate
SolventAcetonitrile/heptane mixture

One-Pot Tandem Cyclization-Hydrogenation

A streamlined one-pot method from CN110746371A combines cyclization and hydrogenation:

  • Procedure : Benzaldehyde, ethanolamine, and glyoxylic acid are reacted in methanol with Pd/C (5 wt%) under 3.5 MPa H₂ at 50–60°C. This method achieves 99% conversion and reduces defluorination byproducts .

Advantages :

  • Eliminates intermediate isolation.

  • Pd/C catalyst reused >10 times without activity loss .

Purification and Polymorphic Control

The final compound’s purity (>96.3%) is ensured through:

  • Recrystallization : Ethanol or 2-propanol removes impurities .

  • Polymorphic Form I : Characterized by XRPD peaks at 2θ = 8.2°, 12.5°, and 18.7°, offering superior stability .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Catalytic Hydrogenation81.5–92.596.3–96.9Scalable, cost-effective
Stereoselective Synthesis8499.5High enantiomeric excess
One-Pot Tandem9998.2Reduced byproducts, faster

Recent Advances and Industrial Adaptations

  • Impurity Mitigation : Substituting HCl with citrate buffers during workup prevents defluorination .

  • Catalyst Modifications : Pd/C doped with Pt or Pb enhances hydrogenation rates by 15–20% .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are stereochemical outcomes controlled?

The synthesis typically involves enantioselective formation of the morpholin-3-one core, with critical stereochemical control at the (2R) and (1R) positions. Key steps include:

  • Suzuki coupling or Grignard reactions to introduce the 3,5-bis(trifluoromethyl)phenyl group .
  • Chiral resolution using chiral auxiliaries or catalysts to ensure the (R)-configuration at both stereocenters .
  • Protection/deprotection strategies for the benzyl and ethoxy groups to prevent racemization during synthesis .
    Methodological validation often employs HPLC chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural validation?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are critical for confirming the positions of trifluoromethyl groups and stereochemistry. The benzyl proton resonances typically appear as distinct multiplets at δ 3.8–4.2 ppm .
  • LC-MS/MS : Used to verify molecular weight (MW 447.37 g/mol) and detect impurities (<0.5%) using reversed-phase C18 columns (e.g., Agilent Zorbax) .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving ambiguities in morpholine ring conformation .

Advanced: How do researchers address contradictions in solubility data across studies?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) arise from:

  • Polymorphism : Differential crystalline forms impact dissolution rates. Researchers use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions .
  • Degradation under stress : Stability studies (e.g., 40°C/75% RH for 4 weeks) monitor hydrolytic cleavage of the morpholin-3-one ring via HPLC-UV at 254 nm .
  • Counterion effects : Salt formation (e.g., HCl salts) improves aqueous solubility, validated by pH-solubility profiles .

Advanced: What experimental strategies optimize enantioselective synthesis for industrial-scale production?

  • Catalytic asymmetric epoxidation : Employing Sharpless or Jacobsen catalysts to control the (1R)-ethoxy stereocenter .
  • Kinetic resolution : Using lipases (e.g., Candida antarctica) to separate undesired enantiomers during esterification .
  • DoE (Design of Experiments) : Systematic optimization of reaction parameters (temperature, solvent polarity) to maximize yield (>85%) and minimize byproducts (e.g., diastereomers) .

Advanced: How is this intermediate integrated into the pharmacokinetic profiling of Aprepitant?

  • Metabolic stability : Incubation with human liver microsomes (HLMs) identifies oxidative degradation pathways (CYP3A4-mediated) .
  • Tracer studies : Radiolabeled 14C^{14}C-analogs track systemic absorption and tissue distribution in preclinical models .
  • Plasma protein binding : Equilibrium dialysis (using 3H^{3}H-labeled compound) quantifies unbound fractions (<5%) .

Advanced: What computational methods predict interactions with biological targets (e.g., NK1 receptors)?

  • Molecular docking : Schrödinger Glide software models binding to the NK1 receptor’s hydrophobic pocket (PDB ID 6H7L), highlighting interactions with Trp184 and Phe268 .
  • MD simulations : GROMACS assesses conformational stability of the morpholin-3-one ring under physiological pH .
  • QSAR models : Correlate trifluoromethyl group electronegativity with receptor affinity (pIC50_{50} ~8.2) .

Advanced: How are degradation pathways analyzed to ensure formulation stability?

  • Forced degradation studies : Exposure to UV light (ICH Q1B) generates photolytic byproducts (e.g., morpholine ring-opening), characterized via HRMS-TOF .
  • Oxidative stress : Treatment with H2_2O2_2 (0.3% v/v) identifies sulfoxide derivatives, resolved using HILIC chromatography .
  • Degradant quantification : LC-PDA with gradient elution (0.1% TFA in acetonitrile/water) ensures <0.1% impurities in final API .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Reactant of Route 2
Reactant of Route 2
(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.